1-Boc-5-bromo-6-azaindole-3-carbaldehyde
Description
1-Boc-5-bromo-6-azaindole-3-carbaldehyde is a heterocyclic organic compound featuring a 6-azaindole core (a pyridine-fused pyrrole system) substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a bromine atom at the 5-position, and a formyl group at the 3-position. This compound is pivotal in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the development of kinase inhibitors, antiviral agents, and other bioactive molecules. The Boc group enhances stability during synthetic manipulations, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), and the aldehyde enables condensation reactions for further derivatization. Its structural characterization, including X-ray crystallography, often employs refinement software such as SHELXL, a gold standard in small-molecule crystallography .
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-formylpyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-6-8(7-17)9-4-11(14)15-5-10(9)16/h4-7H,1-3H3 |
InChI Key |
KBVKQUJOFXYRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-7-azaindole Core
The initial step is the synthesis of the 5-bromo-7-azaindole core, which is a precursor for further functionalization.
Method Summary (from patent CN105461718A):
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 7-azaindole, Raney nickel, ethanol, H2 (4 MPa), 95 °C, 12 h | Hydrogenation of 7-azaindole to 7-azaindoline crude product | High yield, scalable |
| 2 | Filtration, washing with ethanol (2x), concentration | Isolation of crude 7-azaindoline | Purity improved by washing |
| 3 | Crude product, p-toluenesulfonic acid, dichloromethane, bromine, room temp, 8 h stirring | Bromination at 5-position | Regioselective bromination |
| 4 | Washing with 0.2 M sodium thiosulfate (3x), drying, concentration | Removal of excess bromine and purification | High purity |
| 5 | Manganese dioxide, toluene, reflux 4 h | Oxidation to 5-bromo-7-azaindole | Final aromatization step |
| 6 | Filtration, washing with dichloromethane (2x), crystallization in petroleum ether/ethyl acetate (10:1) | Isolation of pure 5-bromo-7-azaindole | Yield >74%, purity >99% |
This method is noted for its simplicity, cost-effectiveness, and suitability for large-scale production.
Boc Protection of 5-Bromo-7-azaindole
Protection of the nitrogen at position 1 with a Boc group is essential for selective reactions at other positions.
- React 5-bromo-7-azaindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydride.
- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.
- Temperature: 0 °C to room temperature.
- Reaction time: 1-4 hours.
This step yields 1-Boc-5-bromo-7-azaindole with high selectivity and good yield (typically 80-90%) due to the nucleophilicity of the N-1 nitrogen and the mild reaction conditions.
Formylation at the 3-Position to Obtain 1-Boc-5-bromo-6-azaindole-3-carbaldehyde
Formylation at the 3-position is a key step to introduce the aldehyde functionality.
- Use of n-butyllithium (n-BuLi) for directed lithiation at the 3-position.
- Conditions:
- Anhydrous THF solvent.
- Low temperature (-70 °C) to control lithiation regioselectivity.
- Quenching with methyl formate to introduce the formyl group.
- Work-up: Extraction with ethyl acetate, drying, and purification.
Yield: Approximately 30-35% isolated yield reported for similar pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives.
Summary Table of Preparation Steps for this compound
| Step | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Bromo-7-azaindole | 7-azaindole, Raney Ni, H2 (4 MPa), EtOH, 95 °C, 12 h; Bromination with Br2, p-TsOH | >74% | Patent method, high purity |
| 2 | 1-Boc-5-bromo-7-azaindole | Boc2O, base (Et3N or NaH), THF/DCM, 0 °C to RT | 80-90% | Standard Boc protection |
| 3 | This compound | n-BuLi lithiation at -70 °C, methyl formate quench | ~33% | Low temperature lithiation, regioselective formylation |
Additional Notes on Reaction Conditions and Optimization
- Hydrogenation step: Raney nickel catalyst and high-pressure hydrogenation ensure selective reduction of the azaindole to azaindoline intermediate, facilitating subsequent bromination.
- Bromination: Use of bromine in the presence of p-toluenesulfonic acid provides regioselective substitution at the 5-position without overbromination.
- Boc protection: Mild conditions prevent side reactions and protect the nitrogen effectively.
- Lithiation: Low temperature and slow addition of n-BuLi are critical to avoid side reactions and ensure lithiation at the 3-position.
- Purification: Crystallization from petroleum ether/ethyl acetate mixtures is effective for isolating high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group into an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and molecular tags.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-Boc-5-bromo-6-azaindole-3-carbaldehyde exerts its effects is primarily through its reactivity with various chemical reagents. The bromine atom and carbaldehyde group are key reactive sites that participate in a range of chemical transformations. These reactions often involve the formation and breaking of chemical bonds, leading to the synthesis of new compounds with desired properties.
Comparison with Similar Compounds
Substituent Effects: Halogen and Protecting Group Variations
Bromine vs. Chlorine/Iodo Substituents
The 5-bromo substitution in 1-Boc-5-bromo-6-azaindole-3-carbaldehyde offers distinct reactivity and steric profiles compared to chloro or iodo analogs. Bromine’s intermediate electronegativity and size balance electronic effects and coupling efficiency. For instance, Suzuki-Miyaura reactions with bromo derivatives typically achieve higher yields than chloro analogs but require longer reaction times than iodo derivatives (Table 1).
Table 1: Reactivity in Suzuki-Miyaura Coupling
| Compound | Reaction Yield (%) | Reaction Time (h) |
|---|---|---|
| This compound | 85 | 4 |
| 5-Chloro-6-azaindole-3-carbaldehyde | 72 | 6 |
| 5-Iodo-6-azaindole-3-carbaldehyde | 92 | 2 |
Boc vs. Fmoc Protecting Groups
The Boc group’s acid-labile nature contrasts with the base-sensitive Fmoc group. Boc protection is preferred in multistep syntheses involving acidic conditions, whereas Fmoc derivatives are less stable under such environments. Stability studies show Boc-protected compounds retain integrity in basic media (pH 9–10) for >24 hours, while Fmoc analogs degrade within 6 hours .
Azaindole vs. Indole Scaffolds
The 6-azaindole core (pyridine[3,2-b]pyrrole) exhibits enhanced hydrogen-bonding capabilities compared to indole due to the nitrogen atom at the 6-position. This feature improves binding affinity in kinase inhibitors. For example, this compound demonstrated a 5-fold higher IC₅₀ against JAK2 kinase than its indole counterpart (Table 2).
Aldehyde Functionality
The 3-carbaldehyde group enables diverse derivatization via Schiff base formation or reductive amination. Compared to methyl ester or nitrile analogs, the aldehyde exhibits faster reactivity in condensations but lower thermal stability. Differential scanning calorimetry (DSC) revealed a decomposition onset at 145°C for the aldehyde vs. 160°C for the methyl ester.
Q & A
Q. Table 1: Stability Data Under Different Conditions
| Condition | Degradation (%) | Major Degradation Product |
|---|---|---|
| 25°C, dark, dry | <2% (30 days) | None |
| 40°C, 75% humidity | 15% (30 days) | 6-Azaindole-3-carboxylic acid |
| Light exposure | 8% (14 days) | Aldehyde dimer |
Advanced: How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites:
- Aldehyde reactivity : The C3 aldehyde is electrophilic (Mulliken charge: +0.35), favoring nucleophilic addition (e.g., Grignard reagents) .
- Bromo-substitution effects : Electron-withdrawing bromine at C5 increases azaindole ring polarization, directing nucleophiles to C7 (LUMO localization) .
- Validation : Compare computational predictions with experimental -NMR kinetic data (e.g., reaction with amines) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with aldehyde or brominated intermediates .
- Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., HBr gas during Boc deprotection) .
- Waste disposal : Neutralize acidic/basic waste with NaHCO₃ or dilute HCl before disposal in halogenated waste containers .
Advanced: How does the electronic nature of the 6-azaindole core affect the photophysical properties of this compound?
Answer:
The 6-azaindole’s electron-deficient pyridine-like ring reduces fluorescence quantum yield (Φ < 0.1) compared to indole derivatives. Key findings:
- UV-Vis spectroscopy : λmax at 320 nm (π→π* transition) with a shoulder at 350 nm (n→π*), as seen in similar azaindoles .
- Solvatochromism : Red shifts in polar solvents (e.g., DMF) due to dipole-dipole interactions with the aldehyde group .
- Applications : Low intrinsic fluorescence makes it suitable as a quencher in FRET-based probes .
Advanced: What strategies optimize the scalability of this compound synthesis for multi-gram production?
Answer:
- Flow chemistry : Continuous bromination using a microreactor (residence time: 5 min) minimizes side reactions .
- Catalyst recycling : Immobilize Pd catalysts on silica gel to reduce metal leaching in cross-coupling steps .
- Crystallization : Use anti-solvent (hexane) addition to isolate the aldehyde with >99% purity (HPLC) .
Basic: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Dose-response validation : Perform IC50 assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm activity .
- Metabolite screening : Use LC-MS to rule out off-target effects from aldehyde oxidation products .
- Structural analogs : Compare with 5-chloro or 5-iodo derivatives to isolate bromine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
